molecular formula C19H29BrN2O2 B12438593 1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine CAS No. 887587-34-0

1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine

Cat. No.: B12438593
CAS No.: 887587-34-0
M. Wt: 397.3 g/mol
InChI Key: HBFMRIMVTMFVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine (CAS: 887587-34-0) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a methyl group at the 3-position, and an ethylamino linker to a 4-bromophenyl substituent . Its molecular formula is C₁₉H₂₉BrN₂O₂, with a molecular weight of 397.35 g/mol.

Properties

CAS No.

887587-34-0

Molecular Formula

C19H29BrN2O2

Molecular Weight

397.3 g/mol

IUPAC Name

tert-butyl 3-[[2-(4-bromophenyl)ethylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H29BrN2O2/c1-19(2,3)24-18(23)22-12-4-5-16(14-22)13-21-11-10-15-6-8-17(20)9-7-15/h6-9,16,21H,4-5,10-14H2,1-3H3

InChI Key

HBFMRIMVTMFVLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNCCC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Boc Protection Strategies for Piperidine Intermediates

The tert-butoxycarbonyl (Boc) group is universally employed to protect the piperidine nitrogen during synthetic sequences. In a representative procedure, 1-Boc-3-aminomethyl-piperidine is synthesized via cyclization of Boc-protected precursors. For example, 3-aminomethyl-piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine or DMAP), achieving >95% Boc protection efficiency. This step is critical for preventing undesired side reactions during subsequent functionalization.

Alternative methods include the use of Boc-anhydride in tetrahydrofuran (THF) with catalytic DMAP, which reduces reaction times to 2–4 hours at 0–25°C. Post-reaction purification via flash chromatography (ethyl acetate/hexane, 1:3) typically yields Boc-protected intermediates with ≥98% purity, as confirmed by ¹H-NMR and LC-MS.

Reductive Amination Optimization

Reductive amination conditions significantly impact yield and stereoselectivity. Comparative studies reveal that NaBH(OAc)₃ in dichloroethane (DCE) at 40°C enhances yields to 80% while minimizing epimerization. Stereochemical outcomes are validated via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15), confirming enantiomeric excess (ee) >99% for (R)-configured products.

Enzymatic Synthesis Using ω-Transaminases

Biocatalytic routes offer enantioselective advantages. Immobilized ω-transaminases (e.g., from Arthrobacter sp.) catalyze the amination of 1-Boc-3-piperidone using isopropylamine as a donor. This one-step process achieves 70% conversion with 98% ee for (S)-3-amino-1-Boc-piperidine, which is subsequently functionalized with 4-bromo-phenyl groups. Enzyme recycling (10 cycles) maintains >90% activity, underscoring industrial viability.

Industrial-Scale Production Considerations

Scale-up challenges include cost-effective purification and waste reduction. Industrial protocols employ:

  • Continuous Flow Reactors : For Boc protection, achieving 90% yield at 100 g/L substrate concentration.
  • Crystallization-Driven Purification : Ethyl acetate/hexane recrystallization removes byproducts, yielding 99.5% pure product.
  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces DCM in reductive amination, reducing environmental impact.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Challenges References
Multi-Step Organic Boc protection, reductive amination 65–80% High purity, scalable Toxic solvents, multi-step
Biocatalytic ω-Transaminase-mediated amination 70% Enantioselective, green chemistry Substrate specificity
Industrial Flow Continuous Boc protection, crystallization 90% High throughput, low waste High initial equipment cost

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

While comprehensive data tables and case studies for the applications of “1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine” are not available in the search results, its properties and potential uses can be discussed based on its structural features and similar compounds.

Chemical Properties and Structure
1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine is a chemical compound with the molecular formula C19H29BrN2O2C_{19}H_{29}BrN_2O_2 and a molecular weight of 389.35 g/mol. The compound contains a piperidine ring, a six-membered saturated nitrogen-containing heterocycle, with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The presence of the 3-bromo-phenyl and ethylamino groups contributes to the compound's potential biological activity and reactivity in various applications.

Potential Applications
1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine has potential applications in various fields:

  • Medicinal Chemistry : It can be used as an intermediate in synthesizing pharmaceutical compounds.
  • Organic Synthesis : It serves as a building block for creating complex molecules.
  • Material Science : It can be utilized in developing novel materials with specific properties.

The reactivity of 1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine can be attributed to its functional groups:

  • Bromo-phenyl group : Allows for aryl coupling reactions.
  • Ethylamino moiety : Enables amidation and alkylation reactions.
  • Boc protecting group : Offers protection during chemical transformations.

These reactions make the compound versatile for synthesizing more complex molecules in medicinal chemistry and organic synthesis.

Similar Compounds
Several compounds share structural similarities with 1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine:

  • 1-Boc-3-(2-(4-bromo-phenyl)-ethylamino)-piperidine: It has a similar piperidine structure but a different bromine position .
  • 1-Boc-3-(2-(2-bromo-phenyl)-ethylamino)-piperidine: It has a variation in bromine position with potential differences in activity.
  • 1-Boc-4-(bromo-methyl)-piperidine: It lacks an ethylamino group and has a simpler structure.

The presence of both the bromo-substituted phenyl group and the ethylamino moiety distinguishes 1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine from other similar compounds, potentially enhancing its biological activity and reactivity compared to simpler analogs.

Synthesis

The synthesis of 1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine typically involves several steps:

  • Boc Protection : Protecting the piperidine nitrogen with a Boc group.
  • Amine Alkylation : Coupling the ethylamino group with the piperidine ring.
  • Bromination : Introducing the bromine substituent on the phenyl ring.

Mechanism of Action

The mechanism of action of 1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers of Bromophenyl Substituents

a) 1-Boc-3-([2-(3-Bromo-phenyl)-ethylamino]-methyl)-piperidine (CAS: 887587-30-6)
  • Molecular Formula : C₁₉H₂₉BrN₂O₂ (identical to the target compound).
  • Key Difference : Bromine at the meta (3-) position on the phenyl ring instead of para (4-).
  • The XLogP3 value (4.56) indicates similar lipophilicity, but meta-bromo may influence electronic effects in aromatic systems .
b) 1-Boc-4-[2-(3-Bromo-phenyl)-ethylamino]-piperidine (CAS: 887583-95-1)
  • Molecular Formula : C₁₈H₂₇BrN₂O₂.
  • Key Differences :
    • Piperidine substitution at the 4-position instead of 3.
    • Bromine at the phenyl 3-position .
  • Impact : The 4-position substitution may alter the molecule’s conformational flexibility, affecting interactions with biological targets. Lower molecular weight (383.32 g/mol ) suggests reduced steric bulk compared to the target compound .

Ring Size Variations: Piperidine vs. Azetidine

1-Boc-3-[2-(2-Bromo-phenyl)-ethylamino]-azetidine (CAS: 887579-80-8)
  • Molecular Formula : C₁₆H₂₃BrN₂O₂.
  • Key Difference : Azetidine (4-membered ring) replaces piperidine (6-membered).
  • The molecular weight (355.27 g/mol) is significantly lower, which may improve metabolic stability but reduce binding affinity due to fewer hydrophobic interactions .

Functional Group Modifications

a) 1-Boc-4-cyano-4-(3-Trifluoromethylphenyl)-piperidine (CAS: 634465-43-3)
  • Molecular Formula : C₁₈H₂₁F₃N₂O₂.
  • Key Differences: Cyano (-CN) and trifluoromethyl (-CF₃) groups replace the ethylamino-bromophenyl moiety.
  • Impact: The electron-withdrawing -CF₃ group increases electrophilicity, while the cyano group may participate in hydrogen bonding. Higher PSA (~50 Ų) compared to the target compound’s 41.57 Ų suggests greater polarity .
b) 1-Boc-3-(4-Bromo-2-methoxyphenyl)-piperidine (CAS: 1823859-03-5)
  • Key Differences : Methoxy (-OCH₃) group at the phenyl 2-position.
  • The ortho-methoxy group introduces steric hindrance, which could limit rotational freedom .

Physicochemical and Spectroscopic Comparisons

Property Target Compound 3-Bromo Isomer Azetidine Analog 4-Substituted Piperidine
Molecular Weight (g/mol) 397.35 397.35 355.27 383.32
XLogP3 4.56 4.56 3.8 (estimated) 4.2 (predicted)
PSA (Ų) 41.57 41.57 38.5 40.1
pKa (Predicted) ~9.5 ~9.5 ~8.9 9.67

NMR Insights : For analogs like 1-((4-bromo-biphenyl)methyl)piperidine (), aryl protons resonate at δ 7.2–7.5 ppm in ¹H NMR, while the Boc group’s tert-butyl protons appear as a singlet near δ 1.4 ppm . Substituent position (e.g., bromine) shifts aromatic proton signals predictably .

Biological Activity

1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine, a compound with the molecular formula C19_{19}H29_{29}BrN2_2O2_2 and a molecular weight of 397.35 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, characterization, and biological implications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromo-phenyl group and an ethylamino chain, making it structurally interesting for various biological applications. The Boc (tert-butyloxycarbonyl) group serves as a protecting group that can be removed under specific conditions to yield the active amine form.

Synthesis

The synthesis of 1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine typically involves the reaction of piperidine derivatives with bromo-substituted phenyl compounds. The presence of the Boc group is crucial for enhancing the stability and solubility of the compound during synthesis and subsequent biological testing.

Antimicrobial Activity

Research has indicated that compounds with similar structures to 1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine exhibit significant antimicrobial properties. For instance, studies on related piperidine derivatives have shown promising results against various bacterial strains, suggesting that the bromo-substituted phenyl moiety may enhance antibacterial activity through increased lipophilicity and membrane permeability .

Interaction with Biological Targets

The compound's interaction with biological macromolecules such as DNA and proteins has been a focus of several studies. For example, compounds similar to 1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine have demonstrated the ability to intercalate into DNA, which is often associated with anticancer activity . Additionally, interactions with serum albumin (BSA) have been explored, indicating potential for drug delivery applications .

Case Studies

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various piperidine derivatives, including those with bromo substitutions. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria, highlighting their potential as therapeutic agents .

Case Study 2: Anticancer Properties

In another study focusing on piperidine derivatives, compounds were assessed for their cytotoxic effects on cancer cell lines. The results showed that certain derivatives induced apoptosis in cancer cells, suggesting that modifications in the piperidine structure could lead to enhanced anticancer activity .

Research Findings Summary Table

Study Focus Findings Reference
Antibacterial ActivitySignificant MIC against Gram-positive bacteria
Interaction with DNAInduced intercalation leading to potential anticancer effects
Cytotoxicity in Cancer CellsInduction of apoptosis in specific cancer cell lines

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine, and how are intermediates characterized?

  • Methodology : Multi-step synthesis typically involves Boc-protection of the piperidine ring, followed by introduction of the bromophenyl-ethylamino-methyl substituent via reductive amination or nucleophilic substitution. Key intermediates (e.g., Boc-protected piperidine derivatives) are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm structural integrity. Purity is assessed via HPLC (>95% required for biological assays) .

Q. Which analytical techniques are critical for verifying the purity and stereochemistry of this compound?

  • Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity analysis. Chiral chromatography or polarimetry may resolve stereochemical ambiguities. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while 2D-NMR (e.g., COSY, NOESY) confirms spatial arrangement of substituents .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodology : The bromophenyl and ethylamino groups suggest utility in targeting bromodomains or kinase inhibitors. The Boc-protected piperidine scaffold is common in CNS drug discovery (e.g., acetylcholinesterase inhibitors or GPCR modulators). In vitro assays (e.g., enzyme inhibition, receptor binding) guide target validation .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of the ethylamino-methyl intermediate while minimizing side reactions?

  • Methodology : Reductive amination conditions (e.g., NaBH3_3CN or STAB) require strict pH control (pH 6–7) to avoid over-reduction. Solvent selection (e.g., dichloromethane vs. THF) impacts reaction kinetics. Monitoring via TLC or in-situ IR spectroscopy helps identify byproducts (e.g., dimerization). Yields >70% are achievable with optimized stoichiometry and temperature gradients .

Q. How do structural modifications (e.g., substituent variations on the phenyl ring) influence biological activity?

  • Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Biological testing (IC50_{50} assays) identifies potency trends. For example, bulky substituents may hinder binding to hydrophobic pockets, while bromine enhances halogen bonding in target proteins .

Q. What strategies mitigate decomposition of the Boc group during storage or reaction conditions?

  • Methodology : Store the compound under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis. Avoid protic solvents (e.g., MeOH) in reactions. Use scavengers (e.g., molecular sieves) to adsorb moisture. Stability studies via accelerated degradation (40°C/75% RH) identify optimal storage buffers .

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., AChE)?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with AChE’s catalytic triad. Homology models based on PDB templates (e.g., 4EY7) guide residue-specific binding analysis. Free energy calculations (MM-PBSA) quantify binding thermodynamics .

Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., inconsistent IC50_{50} values)?

  • Methodology : Re-evaluate assay conditions (e.g., buffer pH, enzyme source). Verify compound purity via orthogonal methods (HPLC + NMR). Test for off-target effects using counter-screens (e.g., butyrylcholinesterase selectivity). Reproduce results across multiple labs to confirm reproducibility .

Safety and Compliance

Q. What safety protocols are essential when handling the bromophenyl moiety during synthesis?

  • Methodology : Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact. Quench brominated waste with NaHCO3_3/Na2_2S2_2O3_3 to prevent environmental release. Monitor air quality for bromine vapors using real-time sensors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.